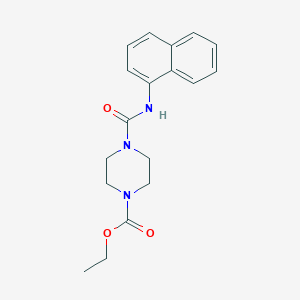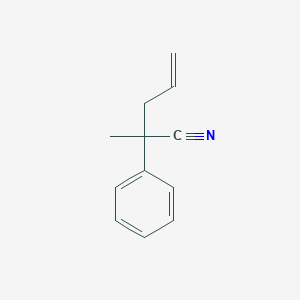
2-Methyl-2-phenylpent-4-enenitrile
Übersicht
Beschreibung
“2-Methyl-2-phenylpent-4-enenitrile” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the information might be under a different name or structure due to the complexity of chemical nomenclature1.
Wissenschaftliche Forschungsanwendungen
Precursors for Synthetic and Biologically Interesting Compounds : 5-Hydroxypent-2-enenitriles, a class to which 2-Methyl-2-phenylpent-4-enenitrile belongs, are used as precursors for synthetic and biologically interesting compounds. These include dihydropyranones, dienenitriles, and functionalized naphthalenes (Zhang et al., 2013).
Catalytic Isomerization : The compound isomerizes to Z- and E-2-methyl-2-butenitrile when catalytically used with [Ni(COD)2] and TRIPHOS, forming nickel complexes in the process (Acosta-Ramírez et al., 2008).
Photocycloaddition Reactions : It participates in photocycloaddition reactions with methyl phenylglyoxylate and benzils, yielding oxetanes and rac-dimethyl 2,3-diphenyltartrate as byproducts (van Wolven et al., 2006).
Enantioface Discriminating Isomerization : Chiral ruthenium complexes can use this compound for enantioface discriminating isomerization of olefins, leading to the formation of specific enantiomers (Matteoli et al., 1984).
Photochemical Behavior and Reactivity Studies : Studies have explored its photochemical behavior, demonstrating the impact of substituents on reaction efficiency and selectivity in phenyl-ethenyl bichromophoric systems (Ellis‐Davies et al., 1984).
Synthesis of Optically Active Compounds : It has been used in the synthesis of optically active compounds, such as 4-hydroxyalk-2-enenitriles (Nolcami et al., 1986).
Reactions with Other Chemicals : The compound reacts with various chemicals, such as 2-methylquinoline, leading to stereoselective formations and potential applications in organic synthesis (Belyaeva et al., 2017).
Zukünftige Richtungen
Future research on “2-Methyl-2-phenylpent-4-enenitrile” could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, understanding its safety and hazards would be crucial for its potential applications.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “2-Methyl-2-phenylpent-4-enenitrile”. Further research and studies would be needed to provide a more comprehensive understanding of this compound.
Eigenschaften
IUPAC Name |
2-methyl-2-phenylpent-4-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-3-9-12(2,10-13)11-7-5-4-6-8-11/h3-8H,1,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIWGVIGABEPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440991 | |
| Record name | 2-methyl-2-phenylpent-4-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-phenylpent-4-enenitrile | |
CAS RN |
104367-49-9 | |
| Record name | 2-methyl-2-phenylpent-4-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

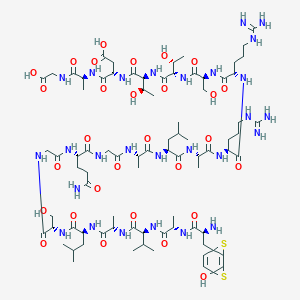
![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)
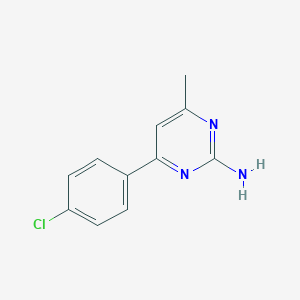
![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8793.png)
![(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one](/img/structure/B8801.png)
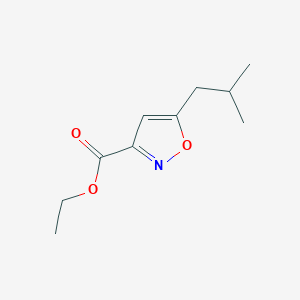
![Thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8807.png)
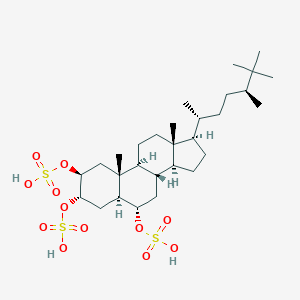

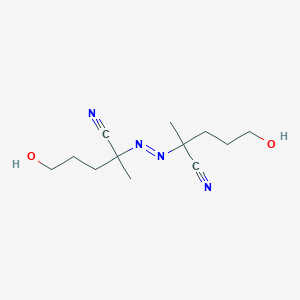
![7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8814.png)
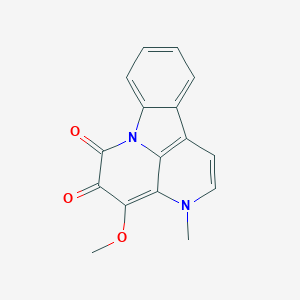
![Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B8819.png)
